1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a biphenyl group, a piperidine ring, and an imidazolidine-dione moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Biphenyl Carbonyl Intermediate: The initial step involves the preparation of the biphenyl carbonyl intermediate. This can be achieved through Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperidine Ring Introduction: The next step involves the introduction of the piperidine ring. This can be done by reacting the biphenyl carbonyl intermediate with piperidine under basic conditions to form the corresponding piperidinyl ketone.
Cyclopropylimidazolidine-2,4-dione Formation: The final step involves the formation of the cyclopropylimidazolidine-2,4-dione moiety. This can be achieved by reacting the piperidinyl ketone with cyclopropyl isocyanate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and piperidine moieties could play a role in binding affinity and specificity, while the imidazolidine-dione moiety could influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione lies in its cyclopropyl group, which can impart different steric and electronic properties compared to methyl or ethyl groups. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(4-phenylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-22-16-26(24(30)27(22)21-10-11-21)20-12-14-25(15-13-20)23(29)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,20-21H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHTVRDLBUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.